![molecular formula C12H13NO B13709301 2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one](/img/structure/B13709301.png)
2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one is a heterocyclic compound with a unique structure that combines elements of both indene and pyridine. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one typically involves the reaction of indanone derivatives with various reagents under controlled conditions. One common method involves the use of substituted phenyl hydrazines in the presence of acetic acid as both a catalyst and solvent . The reaction proceeds through a Fischer indole synthesis pathway, yielding the desired tetrahydroindeno-pyridine structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex structures, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield different tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroindeno-pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one has several applications in scientific research:
Medicinal Chemistry: This compound has shown potential as a scaffold for developing new drugs, particularly for targeting neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable for chemical research and development.
Biological Studies: Researchers use this compound to study its interactions with various enzymes and receptors, providing insights into its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, potentially offering therapeutic benefits for neurological conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indeno[2,1-a]indene, 4b,5,9b,10-tetrahydro: This compound shares a similar indene structure but differs in its specific ring fusion and functional groups.
4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro: Another related compound with a different substitution pattern and chlorine atoms.
Uniqueness
2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one is unique due to its specific combination of indene and pyridine rings, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C12H13NO |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
1,2,3,4,4a,9b-hexahydroindeno[1,2-c]pyridin-5-one |
InChI |
InChI=1S/C12H13NO/c14-12-9-4-2-1-3-8(9)11-7-13-6-5-10(11)12/h1-4,10-11,13H,5-7H2 |
InChI-Schlüssel |
VCBRMDJGNZTTRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2C1C(=O)C3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


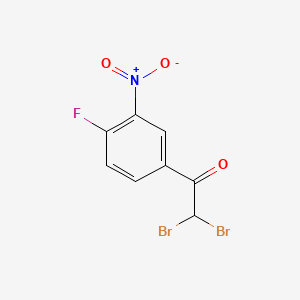

![Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl]](/img/structure/B13709239.png)
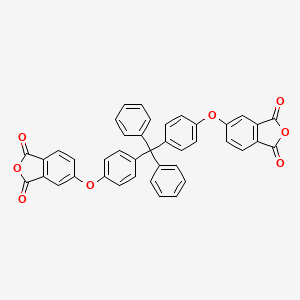
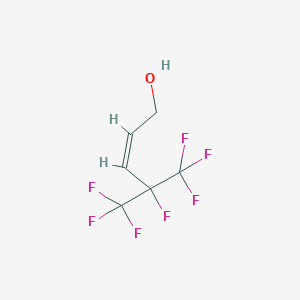
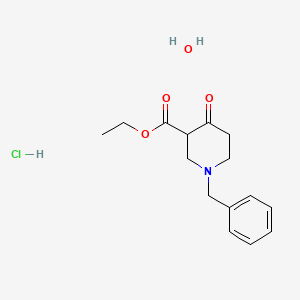
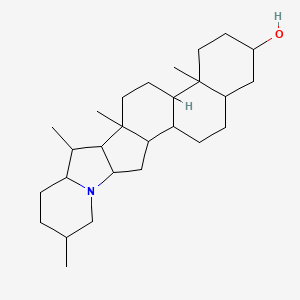
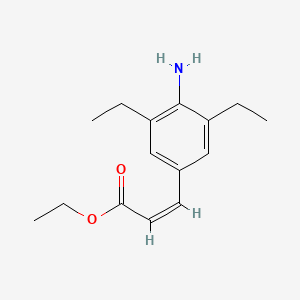
![3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide](/img/structure/B13709285.png)


![[dimethylamino-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)methylidene]-dimethylazanium;hexafluorophosphate](/img/structure/B13709315.png)
![5-Bromo-6-fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B13709319.png)

